N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c21-18-6-8-19(9-7-18)22-20(25)16-23-11-13-24(14-12-23)28(26,27)15-10-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2,(H,22,25)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNOZORUQZZAHI-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenyl Intermediate: This involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide.
Synthesis of the Phenylethenyl Intermediate: This step involves the preparation of the phenylethenyl group through a Wittig reaction or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)
- Structural Differences : Replaces the (E)-styrenylsulfonyl group with a 4-methylphenylsulfonyl moiety and substitutes the 4-chlorophenyl with a 4-fluorophenyl.
- Fluorine’s electronegativity may alter binding interactions versus chlorine’s hydrophobic effects .
- Molecular Weight : ~424.5 g/mol (vs. 493.64 g/mol for the target compound), indicating lower complexity .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-[(2,4-dichlorobenzyl)sulfanyl]phenyl)acetamide
- Structural Differences : Features a 3-chlorophenyl piperazine and a benzylsulfanyl group instead of the styrenylsulfonyl.
- Impact : The benzylsulfanyl group lacks the sulfonyl’s polarity, reducing hydrogen-bonding capacity. The 3-chloro substitution on the phenyl ring may alter spatial orientation in receptor binding .
Piperazine Acetamides with Heterocyclic Moieties
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11e)
- Structural Differences: Incorporates a thiazole-triazole-quinoxaline system instead of the styrenylsulfonyl-piperazine.
Sulfonyl-Containing Analogues
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Differences : Simpler structure with a nitro group and methylsulfonyl substituent.
- Impact: The nitro group enhances electrophilicity but may confer toxicity.
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The target compound’s styrenylsulfonyl group may reduce aqueous solubility compared to methylphenylsulfonyl analogues but enhance membrane permeability via lipophilic interactions .
- Metabolic Stability : The sulfonyl group in the target compound likely improves resistance to oxidative metabolism versus compounds with thioether or morpholine groups (e.g., ) .
Biological Activity
N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H29ClN2O4
- Molecular Weight : 432.95 g/mol
- CAS Number : 3068854
The compound features a piperazine ring substituted with a sulfonyl group and a phenylethenyl moiety, which are crucial for its biological interactions.
The biological activity of this compound appears to be linked to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing neurological functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific pathways remain to be elucidated.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on structurally related sulfonamides have shown effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds can provide insight into the potential efficacy of this compound.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Trichophyton asteroides |
| Compound B | 12.5 | Staphylococcus aureus |
| This compound | TBD | TBD |
Case Studies
- Neuropharmacological Studies : A study examined the effects of similar piperazine derivatives on anxiety and depression models in rodents. These studies indicated that modifications to the piperazine structure could enhance anxiolytic effects, suggesting that this compound may also exhibit such properties.
- Anticancer Research : Preliminary investigations into compounds with similar structural motifs have shown promise in inhibiting tumor growth in vitro. The potential for this compound to act against cancer cell lines warrants further exploration through clinical trials.
Safety and Toxicity
Toxicological assessments are critical for evaluating the safety profile of any new compound. Initial studies on related compounds indicate potential irritant properties; thus, comprehensive safety evaluations are necessary before clinical application.
Conclusion and Future Directions
This compound holds promise as a biologically active compound with potential applications in antimicrobial therapy and neuropharmacology. Further research is essential to fully elucidate its mechanisms of action, optimize its therapeutic efficacy, and assess its safety profile through rigorous preclinical and clinical studies.
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Space group: P2/c, R-factor < 0.05 | |
| H NMR | δ 7.2–7.4 ppm (aromatic), δ 3.3 ppm (piperazine) | |
| LC-MS | [M+H] m/z 460.1 (calculated) |
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low sulfonylation yield | Use DMAP as a catalyst in anhydrous DCM | |
| Piperazine ring racemization | Conduct reactions under inert atmosphere (N) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
